![molecular formula C6H8N2O4S B2362577 ethyl 2H-1,2,6-thiadiazine-4-carboxylate 1,1-dioxide CAS No. 1774901-68-6](/img/structure/B2362577.png)
ethyl 2H-1,2,6-thiadiazine-4-carboxylate 1,1-dioxide
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Overview
Description
Ethyl 2H-1,2,6-thiadiazine-4-carboxylate 1,1-dioxide is a chemical compound with the molecular formula C6H8N2O4S . It is a derivative of 2H-1,2,6-thiadiazine 1,1-dioxide, which has been shown to have various biological activities, including antiviral, cannabinoid, antidiabetic, anti-HIV-1, and antiparasitic activities .
Synthesis Analysis
The title compound was prepared via alkylation of 3-(chloromethyl)-5-(pentan-3-yl)-1,2,4-oxadiazole in anhydrous dioxane in the presence of triethylamine . One of the main methods of 2H-1,2,6-thiadiazine 1,1-dioxide synthesis is the intermolecular cyclization of sulfamide .Molecular Structure Analysis
The thiadiazine ring of the compound has an envelope conformation with the S atom displaced by 0.4883 (6) Å from the mean plane through the other five atoms. The planar 1,2,4-oxadiazole ring is inclined to the mean plane of the thiadiazine ring by 77.45 (11) degrees .Physical And Chemical Properties Analysis
The molecular formula of the compound is C6H8N2O4S, with an average mass of 204.204 Da and a monoisotopic mass of 204.020477 Da .Scientific Research Applications
Antimicrobial Activity
The 1,2,4-benzothiadiazine-1,1-dioxide derivatives, which are structurally similar to ethyl 2H-1,2,6-thiadiazine-4-carboxylate 1,1-dioxide, have been reported to possess antimicrobial activity .
Antiviral Activity
These compounds also exhibit antiviral properties, making them useful in the treatment and prevention of viral infections .
Antihypertensive Properties
1,2,4-Benzothiadiazine-1,1-dioxides are well known for their cardiovascular and hypertensive effects . They can be used in the management of hypertension .
Antidiabetic Activity
These compounds have been reported to have antidiabetic activity, which could be beneficial in the treatment of diabetes .
Anticancer Properties
The derivatives of 1,2,4-benzothiadiazine-1,1-dioxide have been found to possess anticancer properties . A study has shown that 2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide derivatives can act as PI3Kδ inhibitors, which are important in cancer treatment .
KATP Channel Activators
1,2,4-Benzothiadiazine-1,1-dioxides have been reported to act as ATP-sensitive potassium channel (KATP) activators . This activity is beneficial in the regulation of insulin release .
AMPA Receptor Modulators
These compounds have been found to modulate AMPA receptors . AMPA receptors are involved in fast synaptic transmission in the central nervous system.
Catalyst in Chemical Reactions
N,2-dibromo-6-chloro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-7-sulfonamide 1,1-dioxide, a compound similar to ethyl 2H-1,2,6-thiadiazine-4-carboxylate 1,1-dioxide, has been used as a catalyst in the preparation of 9-aryl-1,8-dioxo-octahydroxanthene derivatives .
Mechanism of Action
Target of Action
Compounds with a similar 1,2,4-benzothiadiazine-1,1-dioxide scaffold have been reported to exhibit a wide range of biological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, katp channel activation, and ampa receptor modulation .
Mode of Action
Compounds with a similar 1,2,4-benzothiadiazine-1,1-dioxide scaffold have been reported to act as positive allosteric modulators of the ampa receptors . This suggests that ethyl 2H-1,2,6-thiadiazine-4-carboxylate 1,1-dioxide might interact with its targets to modulate their activity, leading to changes in cellular processes.
Biochemical Pathways
Based on the reported activities of similar compounds, it can be inferred that this compound might influence a variety of biochemical pathways related to its targets .
Result of Action
Similar compounds have been reported to exhibit a range of biological activities, suggesting that this compound might have diverse molecular and cellular effects .
properties
IUPAC Name |
ethyl 1,1-dioxo-2H-1,2,6-thiadiazine-4-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O4S/c1-2-12-6(9)5-3-7-13(10,11)8-4-5/h3-4,7H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSWHSPHMSCWZQR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CNS(=O)(=O)N=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 2H-1,2,6-thiadiazine-4-carboxylate 1,1-dioxide |
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